O-Ethyl 5-oxopyrrolidine-2-carbothioate
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Overview
Description
O-Ethyl 5-oxopyrrolidine-2-carbothioate is a chemical compound with the molecular formula C7H11NO2S. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by its pyrrolidine ring, which is a five-membered lactam structure, and an ethyl ester group attached to the carbothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl 5-oxopyrrolidine-2-carbothioate typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl 5-oxopyrrolidine-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
O-Ethyl 5-oxopyrrolidine-2-carbothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which O-Ethyl 5-oxopyrrolidine-2-carbothioate exerts its effects involves its interaction with specific molecular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxopyrrolidine-2-carboxylate: Similar in structure but lacks the carbothioate group.
5-Oxo-2-pyrrolidinecarbothioic Acid Ethyl Ester: Another compound with a similar core structure but different functional groups.
Uniqueness
O-Ethyl 5-oxopyrrolidine-2-carbothioate is unique due to its carbothioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Properties
Molecular Formula |
C7H11NO2S |
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Molecular Weight |
173.24 g/mol |
IUPAC Name |
O-ethyl 5-oxopyrrolidine-2-carbothioate |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(11)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
KKOKQQGJJGYZMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C1CCC(=O)N1 |
Origin of Product |
United States |
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